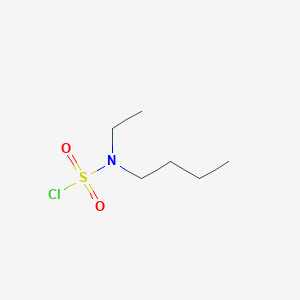![molecular formula C17H13ClN2S B12122633 Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- CAS No. 99469-86-0](/img/structure/B12122633.png)
Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- is a heterocyclic aromatic organic compound Pyrimidines are a class of nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA The specific compound features a pyrimidine ring substituted with a chlorine atom at the 4-position, a phenyl group at the 6-position, and a phenylmethylthio group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Phenylation: The phenyl group at the 6-position can be introduced via a Suzuki-Miyaura coupling reaction, using phenylboronic acid and a palladium catalyst.
Thioether Formation: The phenylmethylthio group at the 2-position can be introduced by reacting the pyrimidine derivative with benzyl mercaptan in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Thioethergruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid (H₂O₂) oder m-Chlorperbenzoesäure (m-CPBA) zu einem Sulfoxid oder Sulfon oxidiert werden.
Reduktion: Die Nitrogruppe kann, falls vorhanden, mit Reduktionsmitteln wie Zinn(II)-chlorid (SnCl₂) oder Eisenpulver unter sauren Bedingungen zu einem Amin reduziert werden.
Substitution: Das Chloratom an der 4-Position kann nucleophile Substitutionsreaktionen mit verschiedenen Nucleophilen wie Aminen oder Thiolen eingehen, um entsprechende substituierte Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid (H₂O₂), m-Chlorperbenzoesäure (m-CPBA)
Reduktionsmittel: Zinn(II)-chlorid (SnCl₂), Eisenpulver
Nucleophile: Amine, Thiole
Katalysatoren: Palladiumkatalysatoren für Kupplungsreaktionen
Hauptprodukte
Sulfoxide und Sulfone: Aus der Oxidation der Thioethergruppe
Amine: Aus der Reduktion von Nitrogruppen
Substituierte Pyrimidine: Aus nucleophilen Substitutionsreaktionen
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird 4-Chlor-6-phenyl-2-[(phenylmethyl)thio]-pyrimidin als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, was es wertvoll für die Entwicklung neuer Materialien und Katalysatoren macht.
Biologie
In der biologischen Forschung kann diese Verbindung verwendet werden, um die Wechselwirkungen von Pyrimidinderivaten mit biologischen Makromolekülen zu untersuchen. Seine strukturelle Ähnlichkeit mit Nukleotiden macht es zu einer nützlichen Sonde in der Nukleinsäureforschung.
Medizin
In der Medizin werden Derivate von Pyrimidin auf ihre potenziellen therapeutischen Eigenschaften untersucht. Diese Verbindung kann mit ihren spezifischen Substitutionen biologische Aktivitäten wie antivirale, krebshemmende oder antimikrobielle Wirkungen aufweisen, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.
Industrie
Im Industriesektor werden Pyrimidinderivate bei der Herstellung von Farbstoffen, Agrochemikalien und Pharmazeutika eingesetzt. Die Reaktivität und die funktionellen Gruppen der Verbindung machen sie für verschiedene Anwendungen in der chemischen Produktion geeignet.
Wirkmechanismus
Der Wirkmechanismus von 4-Chlor-6-phenyl-2-[(phenylmethyl)thio]-pyrimidin hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Wenn es beispielsweise als Enzyminhibitor wirkt, kann es an das aktive Zentrum des Enzyms binden und so den Zugang zum Substrat blockieren und die Enzymaktivität hemmen. Die Phenyl- und Thioethergruppen können die Bindungsaffinität durch hydrophobe Wechselwirkungen bzw. Schwefel-Aromaten-Wechselwirkungen erhöhen.
Wirkmechanismus
The mechanism of action of pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- depends on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The phenyl and thioether groups can enhance binding affinity through hydrophobic interactions and sulfur-aromatic interactions, respectively.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Pyrimidin, 4-Chlor-6-phenyl-2-[(methylthio)-]
- Pyrimidin, 4-Chlor-6-phenyl-2-[(ethylthio)-]
- Pyrimidin, 4-Chlor-6-phenyl-2-[(phenylthio)-]
Einzigartigkeit
4-Chlor-6-phenyl-2-[(phenylmethyl)thio]-pyrimidin ist aufgrund des Vorhandenseins der Phenylmethylthiogruppe einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Dieses spezifische Substitutionsschema kann zu unterschiedlichen Eigenschaften im Vergleich zu anderen ähnlichen Verbindungen führen, wie z. B. unterschiedliche Bindungsaffinitäten, Löslichkeit und Stabilität.
Eigenschaften
CAS-Nummer |
99469-86-0 |
|---|---|
Molekularformel |
C17H13ClN2S |
Molekulargewicht |
312.8 g/mol |
IUPAC-Name |
2-benzylsulfanyl-4-chloro-6-phenylpyrimidine |
InChI |
InChI=1S/C17H13ClN2S/c18-16-11-15(14-9-5-2-6-10-14)19-17(20-16)21-12-13-7-3-1-4-8-13/h1-11H,12H2 |
InChI-Schlüssel |
XXSXGNNABQFKIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC(=N2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B12122577.png)

![4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid](/img/structure/B12122593.png)


![(3,5-Dimethylphenyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12122614.png)
![2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12122616.png)



![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(octyloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12122631.png)
![9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B12122632.png)
